molecular formula C8H12O4 B1361091 Dimethyl 2-methylenepentanedioate CAS No. 5621-44-3

Dimethyl 2-methylenepentanedioate

Cat. No. B1361091
CAS RN: 5621-44-3
M. Wt: 172.18 g/mol
InChI Key: URLYMBMJTPDVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-methylenepentanedioate is an organic compound with the molecular formula C8H12O4 . It has a molecular weight of 172.18 . It is also known as dimethyl malonate enolate or dimethyl pyruvate diester.


Synthesis Analysis

Dimethyl 2-methylenepentanedioate can be synthesized by the dimerization of crotononitrile . It has been used in the synthesis of a variety of compounds, including methacrylates and phosphine ligands .


Molecular Structure Analysis

The molecular structure of Dimethyl 2-methylenepentanedioate consists of 8 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C8H12O4/c1-6(8(10)12-3)4-5-7(9)11-2/h1,4-5H2,2-3H3 .


Physical And Chemical Properties Analysis

Dimethyl 2-methylenepentanedioate has a density of 1.1±0.1 g/cm3 . It has a boiling point of 190.2±15.0 °C at 760 mmHg . The exact mass is 172.073563 . It has a LogP value of 1.49, indicating its lipophilicity .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

Dimethyl 2-methylenepentanedioate is used in the synthesis of pyrimidine derivatives. An unusual Michael addition to α, β-unsaturated esters is employed to produce dimethyl 2-(methoxymethylene) pentanedioates, which are then converted to methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates. These pyrimidine derivatives are analogues of pyrido[2,3-d]pyrimidines and exhibit intriguing biological activities (Berzosa, Pettersson, Teixidó, & Borrell, 2011).

Catalysis in Dimerization Reactions

This compound plays a significant role in catalytic processes, particularly in the dimerization of methyl acrylate to produce head-to-tail 2-methylene-pentanedioic acid dimethyl ester. This reaction is facilitated by catalysts like P(RNCH2CH2)3N, with notable yields in a relatively short time (Su, Mcleod, & Verkade, 2003).

Generation of Methyleneketene

Dimethyl 2-methylenepentanedioate is involved in generating methyleneketene (CH2=C=C=O). This process is achieved through pyrolysis of related compounds, leading to the formation of methyleneketene along with other byproducts. This reaction showcases the compound's role in complex chemical transformations (Brown, Eastwood, & McMullen, 1976).

Production of Difunctional Monomers

Dimethyl 2-methylenepentanedioate is used in synthesizing difunctional monomers for step-growth polymerizations. This is achieved through the dimerization of crotonatesinto 2-ethylidene-3-methylpentanedioates. The process offers a sustainable route to these monomers, which are vital in the production of polymers. Different catalytic methods, including organocatalytic and rapid dimerization, have been employed in this process (Flanagan, Kang, Strong, & Waymouth, 2015).

Synthesis of Novel Pyridone Derivatives

The compound is used as a starting material for synthesizing novel 2-pyridones containing a sulfonamide moiety, expected to have significant biological activities like bactericidal and fungicidal properties. This underscores its role in the development of new bioactive compounds (El-Mariah & Nassar, 2008).

Involvement in Acid-Catalyzed Reactions

Dimethyl 2-methylenepentanedioate is also key in understanding and characterizing acid-catalyzed reactions. It serves as a model compound in studies aimed at exploring the mechanisms and efficiency of various catalytic processes, especially in hydrocarbon reactions (Bernard, Frongia, Secci, & Piras, 2005).

Safety And Hazards

The safety data sheet indicates that in case of skin contact, one should wash off with soap and plenty of water . If inhaled, move the person into fresh air . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water .

properties

IUPAC Name

dimethyl 2-methylidenepentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-6(8(10)12-3)4-5-7(9)11-2/h1,4-5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLYMBMJTPDVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288491
Record name 1,5-Dimethyl 2-methylenepentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-methylenepentanedioate

CAS RN

5621-44-3
Record name 1,5-Dimethyl 2-methylenepentanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5621-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethyl 2-methylenepentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,8,9-triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo(3,3,3)indecane (4.62 g) in tetrahydrofuran (180 ml) was added dropwise a solution of methyl acrylate (40.5 ml) in tetrahydrofuran (20 ml) at room temperature, and then the mixture was stirred overnight. This reaction solution was concentrated under reduced pressure, and then diisopropyl ether, n-hexane and chloroform were added to the resulting residue, and the mixture was again concentrated under reduced pressure. To the precipitated solid was added diisopropyl ether, the mixture was stirred, and then the insoluble substance was filtered off. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=9/1 to 4/1) to give the titled compound (19.2 g).
Quantity
40.5 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2-methylenepentanedioate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2-methylenepentanedioate
Reactant of Route 3
Reactant of Route 3
Dimethyl 2-methylenepentanedioate
Reactant of Route 4
Dimethyl 2-methylenepentanedioate
Reactant of Route 5
Reactant of Route 5
Dimethyl 2-methylenepentanedioate
Reactant of Route 6
Reactant of Route 6
Dimethyl 2-methylenepentanedioate

Citations

For This Compound
9
Citations
RC Cookson, SA Smith - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
… Distillation of the oil obtained gave dimethyl 2-methylenepentanedioate (2) (23.8 g, 79%) as a liquid, bp 66-68 "C at 1 mmHg (lit.,,b 110 "C at 14 mmHg), vmx. (film) 1738, 1 715, and 1 …
Number of citations: 9 pubs.rsc.org
S Matsuoka, N Awano, M Nakazawa, M Suzuki - Tetrahedron Letters, 2016 - Elsevier
… tail-to-tail dimerization of methacrylates reported previously, the scope of vinylidene substrates expands to γ-methyl-α-methylene-γ-butyrolactone, dimethyl 2-methylenepentanedioate, …
Number of citations: 14 www.sciencedirect.com
Y Liu, CP Garnham, A Roll-Mecak… - Bioorganic & medicinal …, 2013 - Elsevier
… This acid was silylated and added to dimethyl 2-methylenepentanedioate to generate the di-… The known compound 8 was silylated and added to dimethyl 2-methylenepentanedioate to …
Number of citations: 14 www.sciencedirect.com
ME Tanner, S Vaganay, J Van Heijenoort… - The Journal of organic …, 1996 - ACS Publications
… The reaction was stirred for 5 min and neat dimethyl 2-methylenepentanedioate (1.1 mL, 6.9 mmol) was added dropwise. The reaction was stirred at 0 C for 15 min and then allowed to …
Number of citations: 126 pubs.acs.org
K Štrancar, D Blanot, S Gobec - Bioorganic & medicinal chemistry letters, 2006 - Elsevier
… The synthesis of these truncated analogues is similar to that presented in Scheme 1, using methyl acrylate instead of dimethyl 2-methylenepentanedioate 7 (Scheme 2). Compounds 21…
Number of citations: 69 www.sciencedirect.com
PE Brennan - 2000 - search.proquest.com
… Conjugate addition to dimethyl 2-methylenepentanedioate" 1.22a afforded the L-Ala-DL-Glu phosphinate analog DL-1.24a (Figure 18). The presence of four peaks in the "P NMR …
Number of citations: 0 search.proquest.com
Y Liu - 2015 - open.library.ubc.ca
Microtubules are one of the major components of the cytoskeleton, and are comprised of two kinds of tubulin proteins. The presence of diverse post-translational modifications provides …
Number of citations: 4 open.library.ubc.ca
S Bräse, B Waegell, A de Meijere - Synthesis, 1998 - thieme-connect.com
The palladium-catalyzed reaction of 1-bromoadamantane (1-Br) with styrene and donor-substituted styrenes gave the corresponding Heck-type coupling products 3aand b, and 5aand …
Number of citations: 60 www.thieme-connect.com
A Behnia, B Tamaddoni Jahromi… - Journal of Coordination …, 2014 - Taylor & Francis
… dimerization of methyl acrylate leads to a mixture of linear tail-to-tail dimers of dimethyl hexenedioate (DHD) and branched head-to-tail dimers of dimethyl 2-methylenepentanedioate (…
Number of citations: 4 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.